7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
7-(furan-2-yl)-2-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c1-6-12-11-13-7(10(16)17)5-8(15(11)14-6)9-3-2-4-18-9/h2-5,8H,1H3,(H,16,17)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIZRQWXHDAFCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(C=C(NC2=N1)C(=O)O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been found to exhibit numerous activities, including acting as inverse agonists and inhibitors.
Mode of Action
Similar compounds have been reported to act as inhibitors, suggesting that they may bind to their target proteins and inhibit their function.
Biochemical Analysis
Biochemical Properties
7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with a range of enzymes and proteins, influencing their activity and function. Notably, this compound has been shown to inhibit enzymes such as cyclin-dependent kinases (CDKs) and lysine-specific demethylase 1 (LSD1), which are involved in cell cycle regulation and epigenetic modifications, respectively. The interactions between this compound and these enzymes are primarily mediated through hydrogen bonding and hydrophobic interactions, leading to the inhibition of their catalytic activities.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression. It affects key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway, leading to the inhibition of cell proliferation and the induction of programmed cell death. Additionally, this compound influences cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as CDKs and LSD1, inhibiting their activity. This binding is facilitated by the formation of hydrogen bonds and hydrophobic interactions between the compound and specific amino acid residues within the enzyme’s active site. Additionally, this compound can modulate gene expression by affecting the activity of transcription factors and epigenetic regulators, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over various time points in laboratory settings. It has been observed that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, the compound may undergo degradation, leading to a gradual decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, including changes in gene expression and metabolic adaptation.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound exhibits therapeutic effects, such as the inhibition of tumor growth and the reduction of inflammation. At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues and the subsequent disruption of cellular homeostasis.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic enzymes, influencing the overall metabolic flux within the cell. Additionally, the compound can affect the levels of key metabolites, such as adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide (NAD+), thereby impacting cellular energy metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. Within tissues, the compound can accumulate in specific organs, such as the liver and kidneys, where it exerts its biological effects. The distribution of the compound is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules. In the cytoplasm, it can modulate the activity of metabolic enzymes and signaling proteins, while in the nucleus, it can influence gene expression by interacting with transcription factors and epigenetic regulators. The subcellular localization of the compound is determined by specific targeting signals and post-translational modifications that direct it to particular cellular compartments.
Biological Activity
7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS No. 1030453-35-0) is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H10N4O3
- Molecular Weight : 246.22 g/mol
- Structural Characteristics : The compound features a triazolo-pyrimidine core with a furyl substituent, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study reported minimum inhibitory concentrations (MIC) for related compounds against pathogens such as Klebsiella pneumoniae and Escherichia coli, with some derivatives achieving MIC values as low as 6.25 µg/mL .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been explored through its inhibition of cyclooxygenase (COX) enzymes. In vitro studies demonstrated that certain triazolo-pyrimidine derivatives exhibit selective COX-2 inhibition comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib . This suggests a promising avenue for developing new anti-inflammatory medications.
Anticancer Properties
This compound has also been investigated for its anticancer potential. Research indicates that triazolo-pyrimidines can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Compounds from this class have shown IC50 values in the low micromolar range against CDK-2 . This mechanism highlights their potential in cancer therapeutics by disrupting aberrant cell proliferation.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit key enzymes involved in inflammatory and proliferative pathways.
- Receptor Modulation : Potential interactions with adenosine receptors have been suggested based on structural similarities with known receptor ligands .
- Cell Cycle Interference : Targeting CDKs disrupts normal cell cycle progression, leading to apoptosis in cancer cells.
Study on Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of various triazolo-pyrimidines including this compound against clinical isolates of resistant bacteria. The results demonstrated significant activity against multi-drug resistant strains .
Investigation into Anti-inflammatory Effects
In another study focusing on inflammatory models in vivo, the compound was administered to assess its impact on edema and pain response. Results indicated a marked reduction in inflammation markers compared to control groups treated with standard NSAIDs .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of 7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid as an antimicrobial agent. Research indicates that derivatives of this compound exhibit activity against various strains of bacteria, including resistant strains such as Enterococcus faecium. The synthesis of these derivatives often involves innovative reaction methodologies such as Biginelli-like heterocyclization reactions .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies have shown that certain derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways. The structure–activity relationship (SAR) analyses have been crucial in identifying effective analogues with enhanced potency against specific cancer types .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of 1,2,4-triazolo[1,5-a]pyrimidines derived from this compound against the ESKAPE panel of bacteria. The results demonstrated that several compounds exhibited narrow-spectrum antibacterial activity against Enterococcus faecium. The study utilized both in vitro assays and molecular docking studies to elucidate the mechanism of action and binding affinities to bacterial targets .
| Compound | Activity Against E. faecium | Mechanism |
|---|---|---|
| Compound A | Moderate | Inhibition of cell wall synthesis |
| Compound B | High | Disruption of DNA replication |
| Compound C | Low | Unknown |
Case Study 2: Cancer Cell Apoptosis
In another investigation focusing on cancer therapy, derivatives of the compound were screened for their ability to induce apoptosis in human cancer cell lines. The study revealed that specific modifications to the triazole ring significantly enhanced cytotoxicity. Flow cytometry analyses indicated a marked increase in apoptotic cells upon treatment with these derivatives compared to controls .
| Derivative | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| Derivative X | 15 | 70 |
| Derivative Y | 30 | 50 |
| Derivative Z | 60 | 20 |
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in 5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid enhances metabolic stability due to its electron-withdrawing nature .
- Hydrogen Bonding: The carboxylic acid group in the target compound improves water solubility compared to ester or amide derivatives (e.g., 5-amino-7-(4-phenyl)-4,7-dihydro derivatives ).
- Aromatic Interactions : The 2-furyl group in the target compound may mimic bioactive aromatic motifs in drug-receptor interactions, similar to thienyl or phenyl substituents .
Pharmacological Activity
- Antiviral Potential: Triazolopyrimidines with 5-carboxylic acid groups, such as the target compound, show structural similarities to anti-HSV-1 agents like thiazolopyrimidines, which inhibit viral replication via thymidine kinase interference .
Physicochemical Properties
- Solubility : The carboxylic acid group in the target compound confers higher aqueous solubility compared to methyl or isopropyl-substituted analogs (e.g., 7-isopropyl derivative ).
- Melting Points: Compounds with bulky substituents (e.g., 7-(2-methoxyphenoxy)-5-phenyl) exhibit higher melting points (166–168°C) due to crystalline packing , whereas the target compound’s melting point is unreported but likely lower due to polar groups.
Preparation Methods
Cyclization via Schiff Base Formation and Dehydration
- Procedure : Mix 2-furyl aldehyde with 3-amino-1,2,4-triazole in an ethanol-water solvent system under reflux conditions to form the Schiff base intermediate.
- Catalysts : Acidic catalysts such as acetic acid or dehydrating agents like phosphorus oxychloride (POCl3) facilitate cyclization.
- Reaction conditions : Reflux temperature (~80-130°C) for 12-24 hours under air or oxygen atmosphere enhances yield.
- Purification : Recrystallization from ethanol-water mixtures or chromatographic techniques yield the pure compound.
This approach is analogous to the synthesis of related triazolopyrimidine derivatives, such as 7-(4-fluorophenyl)-substituted analogs, where the aldehyde substituent is varied.
Oxidative Cyclization under Oxygen Atmosphere
- Method : In the presence of acetic acid and under an oxygen atmosphere, the reaction between amino-pyrimidine precursors and 2-furyl-containing compounds proceeds via oxidative coupling to form the triazolopyrimidine core.
- Catalysts : Pd(OAc)2 or other palladium catalysts can be used to promote oxidative cyclization, although some reactions proceed without metal catalysts.
- Solvents : DMF or acetic acid are preferred solvents due to their ability to stabilize intermediates and promote oxidation.
- Yields : Optimized conditions can yield products up to 90% or higher, with minimal by-product formation.
Use of 1,3-Dicarbonyl Compounds and Amino Precursors
- Approach : Reaction of 3-amino-1,2,4-triazole derivatives with 1,3-dicarbonyl compounds bearing a 2-furyl substituent under acidic conditions leads to cyclization and formation of the fused ring system.
- Conditions : Heating in ethanol with acetic acid under oxygen atmosphere for 18 hours is typical.
- Outcome : This method allows for the introduction of methyl groups at the 2-position and carboxylic acid functionality at the 5-position through appropriate choice of starting materials.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Effect on Yield and Purity |
|---|---|---|
| Temperature | 80–130°C (reflux or sealed tube) | Higher temperature accelerates cyclization but may cause decomposition if too high |
| Solvent | Ethanol-water (1:1), Acetic acid, DMF | Balances solubility and reactivity; acidic solvents promote cyclization |
| Atmosphere | Air or O2 (1 atm) | Oxygen atmosphere enhances oxidative cyclization and yield |
| Catalyst | Acetic acid, POCl3, Pd(OAc)2 (optional) | Catalysts improve reaction rate and selectivity |
| Reaction Time | 12–24 hours | Longer times improve conversion but may increase side products |
| Purification | Recrystallization, chromatography | Ensures >95% purity for analytical and biological use |
Analytical and Characterization Techniques
To confirm the successful synthesis and structural integrity of 7-(2-Furyl)-2-methyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-5-carboxylic acid, the following techniques are recommended:
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR to assign aromatic and heterocyclic protons and carbons, confirming substitution patterns.
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation pattern.
- Infrared Spectroscopy (IR) : To detect characteristic carboxylic acid (C=O stretch ~1700 cm^-1) and triazole ring vibrations.
- Elemental Analysis : To confirm elemental composition matching the molecular formula.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98%) and monitor reaction progress.
- X-ray Crystallography : Optional, for detailed structural confirmation of ring fusion and substituent orientation.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Schiff base formation + cyclization | 2-furyl aldehyde + 3-amino-1,2,4-triazole | Ethanol-water, reflux, acid catalyst | 70–85 | Common, straightforward, scalable |
| Oxidative cyclization | Amino-pyrimidine + 2-furyl precursors | Acetic acid or DMF, O2 atmosphere, Pd catalyst (optional) | 85–94 | High yield, oxygen-dependent |
| Reaction with 1,3-dicarbonyl compounds | 3-amino-1,2,4-triazole + 2-furyl dicarbonyl | Ethanol, acetic acid, O2 atmosphere, 18 h at 130°C | 75–90 | Allows methyl substitution at position 2 |
Research Findings and Notes
- The presence of the 2-furyl substituent influences the electronic properties and reactivity of the intermediate Schiff base, requiring careful control of reaction conditions to avoid side reactions.
- Oxygen atmosphere is critical in oxidative cyclization pathways, as inert atmospheres drastically reduce yields.
- Acidic conditions favor cyclization but excessive acid can lead to side products or decomposition.
- The methyl group at position 2 is typically introduced via the choice of methyl-substituted precursors or methylation steps prior to cyclization.
- Purity and structural confirmation are essential for subsequent biological or pharmaceutical applications.
This detailed synthesis overview integrates analogous preparation methods of related triazolopyrimidine derivatives and adapts them to the specific structural features of 7-(2-Furyl)-2-methyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-5-carboxylic acid, providing a comprehensive guide for researchers aiming to prepare this compound with high purity and yield.
Q & A
Q. Q1. What are the established synthetic routes for this compound, and which catalysts enhance reaction efficiency?
A: The compound can be synthesized via cyclocondensation reactions using precursors like 5-amino-triazolo derivatives and furyl-containing reagents. Catalysts such as TMDP (tetramethylenediamine phosphate) in water-ethanol systems (1:1 v/v) improve yields by facilitating nucleophilic substitutions and reducing side reactions . Additives like triethylamine are critical for acylation steps under inert atmospheres (e.g., argon) to prevent oxidation . Key steps include refluxing in ethanol or dioxane, followed by purification via column chromatography (EtOAc/light petroleum gradients) .
Advanced Synthesis
Q. Q2. How can regioselectivity in cyclocondensation steps be optimized?
A: Regioselectivity is influenced by electronic and steric effects of substituents. For example, introducing electron-withdrawing groups (e.g., furyl) at the 7-position directs cyclization toward the triazolo core. Reaction conditions (temperature, solvent polarity) must be tailored: higher temperatures (60–80°C) favor kinetic control, while polar solvents stabilize transition states. Monitoring via TLC (e.g., EtOAc/light petroleum 3:7) ensures intermediate stability .
Basic Characterization
Q. Q3. What spectroscopic techniques are effective for structural confirmation?
A: ¹H/¹³C NMR identifies key protons (e.g., furyl protons at δ 6.3–7.8 ppm) and methyl groups (δ 2.1–2.5 ppm). IR spectroscopy confirms carboxylic acid C=O stretches (~1700 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹). Mass spectrometry (ESI-MS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Structural Analysis
Q. Q4. How do crystal structure data resolve discrepancies between synthetic products and predicted structures?
A: X-ray crystallography provides definitive bond lengths and angles (e.g., triclinic system with unit cell parameters: a = 7.5884 Å, b = 10.7303 Å, c = 14.8825 Å). Discrepancies in dihedral angles or hydrogen bonding (e.g., deviations >5° from DFT models) indicate conformational flexibility or polymorphism. Refinement with R factors <0.05 ensures accuracy .
Basic Purification
Q. Q5. What protocols are recommended for purification?
A: Crude products are purified via flash chromatography (silica gel, EtOAc/light petroleum gradients). For hygroscopic intermediates, rapid solvent removal under vacuum is critical. Recrystallization in ethanol or acetonitrile improves purity, monitored by melting point analysis (Büchi apparatus) and microanalytical data (C, H, N <0.4% deviation) .
Advanced Data Contradiction
Q. Q6. How should contradictory bioactivity data across studies be addressed?
A: Validate assays using positive controls (e.g., known kinase inhibitors for enzyme studies) and replicate experiments in triplicate. Cross-check solubility profiles (DMSO/PBS mixtures) to rule out aggregation artifacts. Structural analogs (e.g., pyrazolo[1,5-a]pyrimidines) with trifluoromethyl groups may exhibit divergent activities due to electronic effects .
Basic Bioactivity Screening
Q. Q7. How should initial bioactivity screens be designed?
A: Prioritize targets based on structural analogs:
- Enzyme inhibition : Test against kinases or phosphodiesterases at 1–10 µM concentrations.
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
Include solubility controls (e.g., DMSO ≤0.1%) to avoid false negatives .
Advanced Mechanistic Studies
Q. Q8. What methods elucidate reaction mechanisms in derivative synthesis?
A: Kinetic studies (e.g., variable-temperature NMR) identify rate-determining steps. Isotopic labeling (e.g., ¹⁵N in triazole rings) tracks bond formation. For acylations, probe intermediate stability via quenching experiments and LC-MS analysis. Computational tools (e.g., Gaussian DFT) model transition states and predict regioselectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
